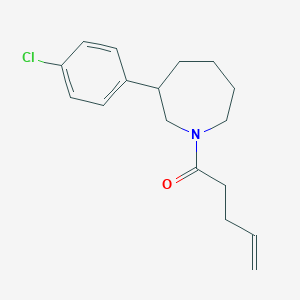

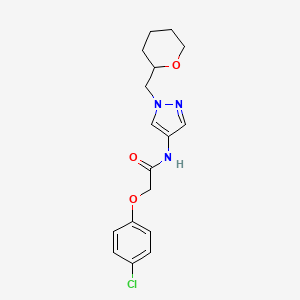

1-(3-(4-Chlorophenyl)azepan-1-yl)pent-4-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(4-Chlorophenyl)azepan-1-yl)pent-4-en-1-one, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phenylacetylindoles and is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC).

Aplicaciones Científicas De Investigación

Structural Studies and Synthesis

Structural studies on azolylmethanes, including compounds with chlorophenyl groups, have contributed to understanding their conformational behavior and intramolecular interactions. Such compounds exhibit different conformations in crystal and solution phases, influenced by intramolecular hydrogen bonding and the relative activity of enantiomers at active sites (Anderson et al., 1984). Furthermore, synthesis approaches have been developed for compounds with chlorophenyl groups, optimizing yields and purities through various chemical processes, demonstrating their economic and technical feasibility (Shen De-long, 2007).

Catalysis and Chemical Reactions

Compounds with chlorophenyl groups have been utilized in catalysis, particularly in alkyne metathesis reactions. The reactivity of such compounds under specific conditions facilitates the synthesis of complex organic molecules, showcasing their potential in organic synthesis (Brizius & Bunz, 2002).

Receptor Binding Studies

Research on analogues of pyrovalerone, including those with chlorophenyl groups, has highlighted their role as selective inhibitors of dopamine and norepinephrine transporters. These findings are crucial for developing medications targeting cocaine abuse and understanding neurotransmitter reuptake mechanisms (Meltzer et al., 2006).

Molecular Conformation and Luminescence

Novel donor-acceptor molecules incorporating chlorophenyl groups have been designed to exhibit unique luminescence properties, such as delayed fluorescence and room-temperature phosphorescence. These molecules' structural modulation has implications for materials science, particularly in developing advanced luminescent materials (Wen et al., 2021).

Antioxidant Activity

The synthesis of derivatives with chlorophenyl groups has also explored their potential antioxidant activities. These studies aim to understand how structural variations, such as the incorporation of different amino acids, can enhance antioxidant capabilities, with applications in medicinal chemistry and drug development (Kumar et al., 2009).

Propiedades

IUPAC Name |

1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO/c1-2-3-7-17(20)19-12-5-4-6-15(13-19)14-8-10-16(18)11-9-14/h2,8-11,15H,1,3-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXGDMSRCBVECH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(furan-2-ylmethyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2777131.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2777132.png)

![5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2777133.png)

![6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2777134.png)

![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2777143.png)

![Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2777144.png)

![methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2777148.png)